molecular formula C22H23F3N6O B2835798 (3-(trifluoromethyl)phenyl)(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1020502-36-6

(3-(trifluoromethyl)phenyl)(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2835798
CAS No.: 1020502-36-6
M. Wt: 444.462
InChI Key: UVCJRGWVRMBZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(trifluoromethyl)phenyl)(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, a pyrazolyl group attached to a pyridazinyl ring, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(trifluoromethyl)phenyl)(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps:

    Formation of the Pyrazolyl Group: The pyrazolyl group can be synthesized by reacting 3,4,5-trimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Formation of the Pyridazinyl Group: The pyridazinyl group is synthesized by reacting the pyrazolyl group with a suitable pyridazine derivative.

    Formation of the Piperazinyl Group: The piperazinyl group is introduced by reacting the pyridazinyl group with piperazine.

    Formation of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is synthesized by introducing a trifluoromethyl group to a phenyl ring through electrophilic substitution.

    Coupling Reactions: The final compound is formed by coupling the trifluoromethylphenyl group with the piperazinyl-pyridazinyl-pyrazolyl intermediate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl and piperazinyl groups.

    Reduction: Reduction reactions can occur at the pyridazinyl and phenyl rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl, pyrazolyl, and pyridazinyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets are of interest for developing new drugs.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-(trifluoromethyl)phenyl)(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. The pyrazolyl and pyridazinyl groups may interact with specific binding sites, modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3-(trifluoromethyl)phenyl)(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone: is similar to other compounds with trifluoromethylphenyl, pyrazolyl, and pyridazinyl groups.

    This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its combination of a trifluoromethyl group, which enhances lipophilicity and metabolic stability, with a pyrazolyl-pyridazinyl-piperazinyl scaffold, which provides multiple sites for functionalization and interaction with biological targets.

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N6O/c1-14-15(2)28-31(16(14)3)20-8-7-19(26-27-20)29-9-11-30(12-10-29)21(32)17-5-4-6-18(13-17)22(23,24)25/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCJRGWVRMBZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.